4-Nitro-M-xylene

Descripción

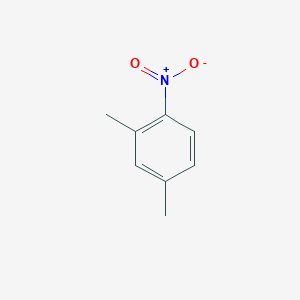

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUPBICWUURTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | 1,3-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025135 | |

| Record name | 1,3-Dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dimethyl-4-nitrobenzene is a light yellow to amber liquid. (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

459 to 462 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

225 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.135 at 59 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,3-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 150.1 °F ; 760 mmHg at 471.2 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

89-87-2 | |

| Record name | 1,3-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitro-m-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-m-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITRO-M-XYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2,4-dimethyl-1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EM84EUE05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

36 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-m-xylene: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Nitro-m-xylene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and analytical characterization of this compound, offering practical insights and detailed experimental protocols.

Introduction: The Significance of this compound

This compound, also known as 1,3-dimethyl-4-nitrobenzene, is an important organic compound that serves as a versatile precursor in the synthesis of a wide array of more complex molecules.[1] Its chemical structure, featuring a nitro group and two methyl groups on a benzene ring, provides multiple reactive sites, making it a valuable building block in the chemical industry. The primary importance of this compound lies in its role as an intermediate for producing dyes, pigments, and agrochemicals.[1] In the context of pharmaceutical research and development, the amino derivative, obtained through the reduction of the nitro group, is a key component in the synthesis of various bioactive compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling, storage, and application in synthetic chemistry.

Physical Characteristics

This compound is a yellow liquid at room temperature with a faint, characteristic odor.[2][3] It is denser than water and exhibits low solubility in aqueous solutions, but is soluble in common organic solvents such as ethanol and ether.[2][3]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 89-87-2 | [4] |

| Molecular Formula | C₈H₉NO₂ | [1][4] |

| Molecular Weight | 151.16 g/mol | [4] |

| Appearance | Yellow liquid | [2] |

| Melting Point | 7-9 °C | [4] |

| Boiling Point | 244 °C | [4] |

| Density | 1.117 g/mL at 25 °C | [4] |

| Solubility | Insoluble in water; soluble in ethanol and ether. | [2][3] |

| Flash Point | 107.2 °C | [2] |

Chemical Identity

-

IUPAC Name: 1,3-dimethyl-4-nitrobenzene[3]

-

Synonyms: 4-Nitro-1,3-xylene, 2,4-Dimethyl-1-nitrobenzene, 4-Nitro-meta-xylene[4]

Synthesis of this compound

The most common method for the synthesis of this compound is the electrophilic nitration of m-xylene. The reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The methyl groups on the m-xylene ring are ortho-, para-directing activators, leading to the formation of two primary isomers: this compound and 2-nitro-m-xylene.[5] The ratio of these isomers is influenced by the reaction conditions.

Caption: Synthesis of this compound via nitration of m-xylene.

Experimental Protocol: Nitration of m-Xylene

This protocol describes a laboratory-scale synthesis of this compound using a mixed acid nitrating agent.

Materials:

-

m-Xylene

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to room temperature.

-

Reaction Setup: Place 25 mL of m-xylene in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the m-xylene from the dropping funnel over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, allow the reaction to warm to room temperature and stir for another hour.

-

Work-up: Carefully pour the reaction mixture over 200 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the product with two 50 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product, a mixture of this compound and 2-nitro-m-xylene, can be purified by fractional distillation under reduced pressure.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is primarily dictated by the nitro group and the aromatic ring with its two methyl substituents.

Reduction of the Nitro Group

The most significant reaction of this compound in the context of drug development is the reduction of the nitro group to an amino group, yielding 4-amino-m-xylene (also known as 3,5-dimethylaniline). This transformation is a critical step as aromatic amines are common pharmacophores and versatile synthetic intermediates.

Caption: Reduction of this compound to 4-Amino-m-xylene.

Common reducing agents for this conversion include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

Further Aromatic Substitution

The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution. Conversely, the methyl groups are activating. The directing effects of these substituents will influence the position of any subsequent reactions on the ring.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two methyl groups will appear as singlets, likely at slightly different chemical shifts due to their different positions relative to the nitro group. The aromatic protons will exhibit a characteristic splitting pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbons attached to the nitro group and the methyl groups will have distinct chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively). Bands corresponding to C-H stretching of the aromatic ring and methyl groups, as well as C=C stretching of the aromatic ring, will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern can provide further structural information.

Applications in Research and Drug Development

As previously mentioned, the primary utility of this compound in a pharmaceutical context is as a precursor to 4-amino-m-xylene. This aniline derivative can then be incorporated into a variety of molecular scaffolds to synthesize compounds with potential therapeutic activity. Aromatic amines are key building blocks for a wide range of pharmaceuticals, including analgesics, anti-inflammatory agents, and antimicrobials.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin.[3] It can cause irritation to the skin, eyes, and respiratory tract.[3] Long-term exposure may lead to health issues.

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate of significant industrial and research importance. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it a valuable starting material for a variety of applications. For researchers and professionals in drug development, a comprehensive understanding of this compound's reactivity, particularly the reduction of its nitro group, opens avenues for the synthesis of novel and potentially therapeutic molecules. Adherence to strict safety protocols is paramount when handling this hazardous substance.

References

- CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google P

- How are products formed in nitr

- This compound | C8H9NO2 | CID 6991 - PubChem. (URL: [Link])

- This compound - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

- Material Safety Data Sheet - this compound, 99% - Cole-Parmer. (URL: [Link])

- This compound | CAS 89-87-2 | Chemical-Suppliers. (URL: [Link])

Sources

- 1. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C8H9NO2 | CID 6991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 89-87-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. How are products formed in nitration of m xylene? | Filo [askfilo.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Dimethyl-4-nitrobenzene

This guide provides a comprehensive analysis of the spectroscopic data for 1,3-Dimethyl-4-nitrobenzene (CAS No. 89-87-2), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering not just the spectra themselves, but also the underlying principles of data acquisition and interpretation. Our focus is on fostering a deep understanding of how these analytical techniques elucidate the molecular structure and purity of this compound, thereby ensuring scientific integrity and reproducibility.

Introduction

1,3-Dimethyl-4-nitrobenzene, also known as 4-nitro-m-xylene, is a valuable building block in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Its chemical structure, characterized by a nitro group ortho to one methyl group and para to the other on a benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for quality control, reaction monitoring, and structural confirmation. This guide will walk you through the essential spectroscopic data, providing expert insights into what the data reveals about the molecule.

Molecular Structure and Spectroscopic Correlation

The distinct arrangement of substituents on the aromatic ring of 1,3-Dimethyl-4-nitrobenzene dictates the chemical environment of each atom, which is directly reflected in its spectroscopic signatures.

Caption: Molecular structure of 1,3-Dimethyl-4-nitrobenzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of an aromatic compound like 1,3-Dimethyl-4-nitrobenzene is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for full magnetization recovery between pulses.

-

Referencing: The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Analysis

The ¹H NMR spectrum of 1,3-Dimethyl-4-nitrobenzene is expected to show distinct signals for the aromatic protons and the methyl protons.

Table 1: ¹H NMR Spectroscopic Data for 1,3-Dimethyl-4-nitrobenzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | H-5 |

| ~7.25 | dd | 1H | H-6 |

| ~7.15 | d | 1H | H-2 |

| ~2.60 | s | 3H | CH₃ (at C-1) |

| ~2.45 | s | 3H | CH₃ (at C-3) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

The downfield shift of the aromatic protons is characteristic of protons attached to a benzene ring. The electron-withdrawing nitro group deshields the ortho and para protons, causing them to resonate at a lower field. The two methyl groups appear as sharp singlets, as they are not coupled to any neighboring protons.

Caption: Correlation between ¹H NMR spectral regions and proton types.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Concentration: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Time: Longer acquisition times are necessary to achieve an adequate signal-to-noise ratio.

-

Decoupling: Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each unique carbon.

Data Interpretation and Analysis

The ¹³C NMR spectrum of 1,3-Dimethyl-4-nitrobenzene will show signals for the aromatic carbons and the methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for 1,3-Dimethyl-4-nitrobenzene

| Chemical Shift (δ) ppm | Assignment |

| ~149.0 | C-4 (C-NO₂) |

| ~137.5 | C-1 (C-CH₃) |

| ~134.0 | C-3 (C-CH₃) |

| ~132.0 | C-5 |

| ~129.5 | C-6 |

| ~125.0 | C-2 |

| ~20.0 | CH₃ (at C-1) |

| ~19.0 | CH₃ (at C-3) |

Note: These are approximate chemical shifts and can vary with experimental conditions.

The carbon attached to the nitro group (C-4) is significantly deshielded and appears at the lowest field. The other aromatic carbons appear in the typical range for substituted benzenes. The two methyl carbons are shielded and resonate at a much higher field.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

For a liquid sample like 1,3-Dimethyl-4-nitrobenzene, the following protocol is common:

-

Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the salt plates (or the solvent) is first recorded and then subtracted from the sample spectrum to obtain the final spectrum.

Data Interpretation and Analysis

The IR spectrum of 1,3-Dimethyl-4-nitrobenzene will exhibit characteristic absorption bands for the nitro group, the aromatic ring, and the C-H bonds.

Table 3: Key IR Absorption Bands for 1,3-Dimethyl-4-nitrobenzene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methyl |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1530 | Asymmetric NO₂ stretch | Nitro |

| ~1350 | Symmetric NO₂ stretch | Nitro |

| ~880-800 | C-H out-of-plane bend | Aromatic |

The strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group are highly characteristic and confirm its presence.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical protocol for obtaining an EI-MS spectrum is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation and Analysis

The mass spectrum of 1,3-Dimethyl-4-nitrobenzene will show a molecular ion peak (M⁺) and various fragment ions.

Table 4: Major Fragments in the Mass Spectrum of 1,3-Dimethyl-4-nitrobenzene

| m/z | Relative Intensity | Proposed Fragment Ion |

| 151 | Moderate | [M]⁺ |

| 134 | High | [M - OH]⁺ |

| 105 | High | [M - NO₂]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (tropylium) |

| 77 | Moderate | [C₆H₅]⁺ (phenyl) |

The molecular ion peak at m/z 151 confirms the molecular weight of the compound. The fragmentation pattern, including the loss of the nitro group (M-46) and the formation of the stable tropylium ion (m/z 91), is consistent with the structure of a substituted nitrobenzene.

Caption: Proposed fragmentation pathway for 1,3-Dimethyl-4-nitrobenzene.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of 1,3-Dimethyl-4-nitrobenzene. Each technique offers a unique and complementary piece of the structural puzzle, and together they confirm the identity, purity, and functional group composition of the molecule. This guide serves as a foundational reference for scientists working with this compound, enabling them to confidently interpret their own analytical data and ensure the quality of their research and development endeavors.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to 2,4-Dimethyl-1-nitrobenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 2,4-Dimethyl-1-nitrobenzene. It delves into its core chemical identity, physicochemical properties, synthesis protocols, applications, and critical safety information, providing a holistic understanding for its effective and safe utilization in a laboratory and industrial setting.

Chemical Identity and Nomenclature

2,4-Dimethyl-1-nitrobenzene is an aromatic organic compound with the chemical formula C8H9NO2.[1] Its unique molecular structure, featuring a benzene ring substituted with two methyl groups and a nitro group, makes it a valuable intermediate in various organic syntheses.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 89-87-2 .[2][3][4][5][6] This number is universally recognized and ensures unambiguous identification in databases and regulatory documents.

This compound is also known by several synonyms, which are frequently encountered in literature and commercial listings. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

Common Synonyms:

The preferred IUPAC (International Union of Pure and Applied Chemistry) name for this chemical is 2,4-Dimethyl-1-nitrobenzene .[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-Dimethyl-1-nitrobenzene is fundamental for its handling, storage, and application in experimental design. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H9NO2 | [1][2][3][4][5] |

| Molecular Weight | 151.16 g/mol | [3] |

| Appearance | Yellow to amber or deep yellow-green liquid | [9] |

| Melting Point | 7-9 °C | [7] |

| Boiling Point | 244 °C | [7] |

| Density | 1.117 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.549 | [7] |

| Flash Point | 120 - 121 °C (Pensky-Martens closed cup) | |

| Solubility | Insoluble in water | [9] |

Synthesis of 2,4-Dimethyl-1-nitrobenzene

The primary industrial and laboratory synthesis of 2,4-Dimethyl-1-nitrobenzene involves the nitration of m-xylene. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Reaction Mechanism and Rationale

The nitration of m-xylene proceeds via the formation of the nitronium ion (NO2+) from the reaction of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion. The electron-rich m-xylene ring then attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion). The subsequent loss of a proton restores the aromaticity of the ring, yielding the nitrated product. The directing effects of the two methyl groups on the benzene ring favor the substitution at the ortho and para positions. In the case of m-xylene, the primary product is 2,4-dimethyl-1-nitrobenzene.

Experimental Protocol: Nitration of m-Xylene

This protocol outlines a general procedure for the synthesis of 2,4-Dimethyl-1-nitrobenzene.

Materials:

-

m-Xylene

-

Concentrated Nitric Acid (98%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Separatory Funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Heating mantle or oil bath

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add a molar excess of concentrated sulfuric acid to concentrated nitric acid with continuous stirring. This exothermic reaction should be carefully controlled to maintain a low temperature.

-

Reaction Setup: Place m-xylene in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture from the dropping funnel to the stirred m-xylene. The reaction temperature should be maintained between 25-30°C to prevent the formation of dinitrated byproducts.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture slowly over crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Separation and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again until the washings are neutral.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The solvent (if any was used) and any unreacted m-xylene can be removed by distillation.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure 2,4-Dimethyl-1-nitrobenzene.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2,4-Dimethyl-1-nitrobenzene via nitration of m-xylene.

Applications in Research and Development

2,4-Dimethyl-1-nitrobenzene is a versatile building block in organic synthesis and finds applications in the pharmaceutical and chemical industries.[1]

-

Intermediate in Organic Synthesis: Its primary use is as a precursor in the synthesis of other organic compounds. The nitro group can be readily reduced to an amino group, forming 2,4-dimethylaniline, which is a key intermediate for dyes, pharmaceuticals, and agrochemicals.

-

Synthesis of Diaryliodonium Triflates: It has been used as a reactant in the preparation of diaryliodonium triflates.[7][9] These compounds are useful electrophilic arylating agents in organic synthesis.

-

Preparation of 1-Alkynylphosphines: 2,4-Dimethyl-1-nitrobenzene was utilized in the synthesis of 1-alkynylphosphines and their oxides.

Safety and Handling

Proper handling and storage of 2,4-Dimethyl-1-nitrobenzene are imperative due to its potential health hazards.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10]

-

Aquatic Chronic (Category 2): Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10] A suitable respirator filter (e.g., type ABEK) should be used when handling in poorly ventilated areas.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[10] Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[10]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store below +30°C.[7][9] It is incompatible with strong oxidizing agents and strong bases.[7][9]

-

First Aid:

-

If Swallowed: Call a poison center or doctor/physician if you feel unwell.[10]

-

If on Skin: Wash with plenty of soap and water.[10]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[10]

-

If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[10]

-

Conclusion

2,4-Dimethyl-1-nitrobenzene, identified by CAS number 89-87-2, is a significant chemical intermediate with well-defined physicochemical properties. Its synthesis via the nitration of m-xylene is a standard and scalable process. The compound's utility in the synthesis of more complex molecules underscores its importance in chemical and pharmaceutical research and development. Adherence to strict safety protocols is essential when handling this compound to mitigate potential risks to human health and the environment.

References

- Chemical Bull Pvt. Ltd. 2,4-dimethyl-1-nitrobenzene | 89-87-2. URL

- Matrix Fine Chemicals. 2,4-DIMETHYL-1-NITROBENZENE | CAS 89-87-2. URL

- Sigma-Aldrich. 2,4-Dimethyl-1-nitrobenzene 98% 89-87-2. URL

- Simson Pharma Limited. 2,4-Dimethyl-1-nitrobenzene | CAS No- 89-87-2. URL

- Santa Cruz Biotechnology. 2,4-Dimethyl-1-nitrobenzene | CAS 89-87-2 | SCBT. URL

- PubChem. 2,4-Dimethyl-1-nitrobenzene;ethene | C10H13NO2 | CID 90997746. URL

- ChemicalBook. 4-Nitro-1,3-dimethylbenzene | 89-87-2. URL

- NIST WebBook. Benzene, 2,4-dimethyl-1-nitro-. URL

- NIST WebBook. Benzene, 2,4-dimethyl-1-nitro-. URL

- CookeChem. 2,4-Dimethyl-1-nitrobenzene , 99% , 89-87-2. URL

- HPC Standards. 2,4-Dimethyl-1-nitrobenzene | 1X1000MG | C8H9NO2. URL

- Sigma-Aldrich. 2,4-Dimethyl-1-nitrobenzene. URL

- P&S Chemicals.

- ChemBK. 2,4-dimethyl-1-nitrobenzene - Physico-chemical Properties. URL

- P&S Chemicals.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2,4-Dimethylnitrobenzene 89-87-2. URL

- Cheméo. Chemical Properties of Benzene, 2,4-dimethyl-1-nitro- (CAS 89-87-2). URL

- US EPA. Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. URL

- Sigma-Aldrich. 2,4-Dimethyl-1-nitrobenzene 98 89-87-2. URL

- ChemicalBook. 2,6-Dimethyl-1-nitrobenzene synthesis. URL

- Fisher Scientific.

- NIST WebBook. Benzene, 2,4-dimethyl-1-nitro-. URL

- Spectrum Chemical.

- Pharmaffiliates. CAS No : 89-87-2 | Product Name : 2,4-Dimethyl-1-nitrobenzene. URL

- ChemicalBook. 1,4-Dimethyl-2-nitrobenzene(89-58-7). URL

- Benchchem. Technical Support Center: Synthesis of 1,4-Dimethyl-2-nitrobenzene. URL

- Google Patents. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene. URL

Sources

- 1. 2,4-dimethyl-1-nitrobenzene | 89-87-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. 2,4-DIMETHYL-1-NITROBENZENE | CAS 89-87-2 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. Benzene, 2,4-dimethyl-1-nitro- [webbook.nist.gov]

- 5. Benzene, 2,4-dimethyl-1-nitro- [webbook.nist.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. 2,4-Dimethyl-1-nitrobenzene , 99% , 89-87-2 - CookeChem [cookechem.com]

- 8. 2,4-Dimethylnitrobenzene | 89-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 4-Nitro-1,3-dimethylbenzene | 89-87-2 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 4-Nitro-m-xylene in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 4-Nitro-m-xylene (CAS No. 89-87-2), a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes theoretical principles with practical experimental guidance to offer a comprehensive understanding of its behavior in common organic solvents.

Introduction: The Significance of Solubility in Process Chemistry

This compound, also known as 1,3-dimethyl-4-nitrobenzene, is a nitroaromatic compound whose utility in multi-step syntheses is fundamentally linked to its solubility.[1] The ability to effectively dissolve a reagent is paramount for achieving optimal reaction kinetics, simplifying purification processes, and developing robust crystallization methods. An understanding of its solubility profile allows scientists to select appropriate solvent systems, predict behavior in mixed-solvent environments, and troubleshoot issues related to precipitation and isolation. This guide addresses the critical need for a detailed understanding of these properties.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Appearance | Light yellow to amber liquid | [2][3] |

| Melting Point | 7-9 °C (36 °F) | [1][2] |

| Boiling Point | 244-246 °C | [1][4] |

| Density | ~1.12 g/mL at 25 °C | [1] |

| Water Solubility | Insoluble (<1 mg/mL); 133 mg/L (20 °C) | [2][3] |

The structure of this compound, featuring a nonpolar benzene ring with two methyl groups and a highly polar nitro group, results in a molecule with a significant dipole moment. This polarity is the primary determinant of its solubility in various organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This axiom suggests that substances with similar polarities are more likely to be miscible. The solubility of this compound is therefore a function of the intermolecular forces between it (the solute) and the solvent molecules.

-

Polarity and Dipole Moment : this compound possesses a considerable dipole moment due to the electron-withdrawing nature of the nitro group (-NO₂). The aromatic ring and methyl groups contribute nonpolar characteristics.

-

Solvent Classes and Expected Solubility :

-

Nonpolar Solvents (e.g., Hexane, Toluene) : While the xylene backbone has an affinity for these solvents, the polar nitro group limits overall solubility. Moderate solubility is expected in aromatic solvents like toluene due to π-π stacking interactions, while solubility in aliphatic hydrocarbons like hexane is likely to be lower.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) : These solvents have significant dipole moments but do not have O-H or N-H bonds. They are effective at solvating polar solutes. Acetone and ethyl acetate are expected to be good solvents for this compound, capable of engaging in dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can act as both hydrogen bond donors and acceptors. While this compound can accept hydrogen bonds at the oxygen atoms of the nitro group, it cannot donate them. This leads to good, but not unlimited, solubility in alcohols.

-

The interplay of these factors dictates the degree to which this compound will dissolve in a given solvent. A visual representation of these relationships is provided below.

Caption: Logical relationship governing the solubility of this compound.

Qualitative and Analog Solubility Data

Direct, quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and data from a structurally similar analog, 4-Nitrotoluene, provide valuable insights.

This compound (CAS 89-87-2):

Comparative Analog: 4-Nitrotoluene (CAS 99-99-0): Due to its structural similarity (a toluene ring with a nitro group), 4-Nitrotoluene serves as a useful proxy for predicting the solubility behavior of this compound. The additional methyl group in this compound is expected to slightly increase its affinity for nonpolar solvents and slightly decrease it for very polar solvents, but the overall trends should be comparable.

| Solvent | Qualitative Solubility of 4-Nitrotoluene | Expected Trend for this compound |

| Methanol | Soluble | Good |

| Ethanol | Soluble | Good |

| Acetone | Very Soluble | Very Good |

| Ethyl Acetate | Soluble | Good |

| Toluene | Very Soluble | Very Good |

| Hexane | Sparingly Soluble | Low to Moderate |

| Benzene | Very Soluble | Very Good |

| Chloroform | Very Soluble | Very Good |

Data compiled from multiple sources.[8][9][10]

This comparative analysis strongly suggests that polar aprotic solvents (like acetone) and aromatic hydrocarbons (like toluene) are excellent candidates for dissolving this compound. Polar protic solvents like ethanol are also effective.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

For researchers requiring precise quantitative data, the isothermal saturation (or shake-flask) method followed by gravimetric analysis is a robust and reliable technique.[11][12][13] This method establishes an equilibrium between the undissolved solute and the saturated solution at a constant temperature.

Step-by-Step Methodology:

-

Preparation : Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[14]

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

-

Sample Withdrawal : Carefully withdraw a known volume of the clear, supernatant liquid using a pre-heated or isothermally-equilibrated syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step must be performed quickly to avoid temperature fluctuations.

-

Gravimetric Analysis :

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.

-

Record the total weight of the dish plus the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute until a constant weight of the dried this compound is achieved.[11][15]

-

Allow the dish to cool to room temperature in a desiccator before recording the final weight.

-

-

Calculation :

-

Mass of dissolved solute = (Final weight of dish + residue) - (Initial weight of empty dish).

-

Mass of solvent = (Weight of dish + solution) - (Final weight of dish + residue).

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100.

-

This experimental workflow is illustrated in the diagram below.

Caption: Experimental workflow for determining solubility via the isothermal saturation method.

Conclusion and Recommendations

While extensive quantitative solubility data for this compound remains elusive in the scientific literature, a strong predictive framework can be established based on its molecular structure and the behavior of analogous compounds like 4-Nitrotoluene. It is highly anticipated that this compound will exhibit excellent solubility in polar aprotic solvents such as acetone and in aromatic solvents like toluene. Good solubility is also expected in lower-chain alcohols. For applications requiring precise solubility values, the isothermal saturation method detailed in this guide provides a reliable and definitive experimental path. This foundational knowledge is critical for the effective design, optimization, and execution of chemical processes involving this important synthetic intermediate.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- PubChem. (n.d.). 4-Nitrotoluene.

- OECD SIDS. (2003). 4-Nitrotoluene.

- Solubility of Things. (n.d.). 4-Nitrotoluene.

- U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene.

- Journal of Chemical & Engineering Data. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K.

- Cheméo. (n.d.). Chemical Properties of Benzene, 2,4-dimethyl-1-nitro- (CAS 89-87-2).

- Wired Chemist. (n.d.). Gravimetric Analysis.

- ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature).

- Wikipedia. (n.d.). Gravimetric analysis.

- PubChem. (n.d.). This compound.

- MDPI. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes.

- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- YouTube. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients.

- Chemical-Suppliers.com. (n.d.). This compound | CAS 89-87-2.

Sources

- 1. This compound | CAS 89-87-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | C8H9NO2 | CID 6991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitro-1,3-dimethylbenzene | 89-87-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. NITROXYLENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. tnjchem.com [tnjchem.com]

- 7. nbinnochem.com [nbinnochem.com]

- 8. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Nitrotoluene, 99% | Fisher Scientific [fishersci.ca]

- 10. m.csnvchem.com [m.csnvchem.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. pharmajournal.net [pharmajournal.net]

Introduction: Elucidating the Molecular Landscape of 4-Nitro-m-xylene

An In-depth Technical Guide to the Theoretical and Computational Analysis of 4-Nitro-m-xylene

For Researchers, Scientists, and Drug Development Professionals

This compound, also known by its IUPAC name 2,4-dimethyl-1-nitrobenzene, is an aromatic nitro compound with the molecular formula C₈H₉NO₂.[1][2][3] It serves as a crucial chemical intermediate in various synthetic processes, including the production of dyes and pesticides.[3][4] Understanding the intricate relationship between its molecular structure and its chemical behavior is paramount for optimizing its applications and ensuring safe handling.

This technical guide provides a comprehensive exploration of this compound through the lens of modern theoretical and computational chemistry. By leveraging powerful quantum mechanical methods, primarily Density Functional Theory (DFT), we can predict and analyze a wide spectrum of molecular properties with remarkable accuracy. These computational insights not only complement experimental data but also offer a deeper, mechanistic understanding of the molecule's structural, vibrational, electronic, and optical characteristics. This guide is designed to equip researchers and professionals with the theoretical framework and practical protocols necessary to conduct and interpret such studies, fostering innovation in fields where this molecule plays a vital role.

Part 1: The Computational Framework: Methodologies and Rationale

The foundation of modern computational analysis for molecules like this compound is Density Functional Theory (DFT). DFT has become the method of choice because it provides a robust balance between computational cost and accuracy, making it feasible to study complex systems.[5]

1.1 The Core Engine: Density Functional Theory (DFT)

DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional wave function-based methods, especially for larger molecules.

-

Expertise in Practice: The selection of a specific functional and basis set is the most critical decision in setting up a DFT calculation. The B3LYP hybrid functional is frequently employed for organic molecules as it incorporates both Hartree-Fock exchange and DFT exchange-correlation components, yielding highly accurate geometries and vibrational frequencies.[5][6]

-

The Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, such as 6-311++G(d,p) , is commonly used.[6]

-

6-311: Indicates a triple-zeta valence basis set, providing flexibility for valence electrons.

-

++G: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing anions and non-covalent interactions.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical distortion of the electron density, which is essential for describing chemical bonds accurately.

-

1.2 Experimental Protocol: A Standard Computational Workflow

The following protocol outlines the standard procedure for the computational analysis of this compound using a platform like the Gaussian software suite.[7]

-

Initial Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization to find the molecule's lowest energy conformation. This is a crucial first step for all subsequent calculations. The chosen method would be B3LYP with the 6-311++G(d,p) basis set.

-

Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational spectra (IR and Raman).

-

-

Property Calculations: Using the optimized geometry, further calculations can be performed to determine electronic properties (HOMO-LUMO, MESP), non-linear optical properties, and NMR chemical shifts.

Caption: A typical workflow for the theoretical analysis of a molecule.

Part 2: Molecular Geometry and Structural Analysis

Geometry optimization provides the most stable three-dimensional arrangement of atoms in the molecule. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data from techniques like X-ray crystallography to validate the computational method.

Caption: Optimized molecular structure of this compound.

Table 1: Selected Optimized Geometrical Parameters (Note: The following data is illustrative, based on typical values from DFT/B3LYP calculations for similar aromatic nitro compounds.[8] Precise values would be obtained from a specific calculation.)

| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |

| Bond Length | C-C (ring avg.) | 1.39 | Bond Angle | C-C-C (ring avg.) | 120.0 |

| C-N | 1.48 | C-N-O | 118.0 | ||

| N-O | 1.23 | O-N-O | 124.0 | ||

| C-CH₃ | 1.51 | Dihedral Angle | C-C-N-O | ~180.0 |

The nitro group is generally found to be slightly twisted out of the plane of the benzene ring due to steric hindrance with the adjacent methyl group, a detail accurately captured by computational models.

Part 3: Vibrational Spectra Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. Theoretical frequency calculations allow for a precise assignment of the vibrational modes observed in experimental FT-IR and FT-Raman spectra.[6]

-

Trustworthiness through Scaling: Raw computed frequencies are typically higher than experimental values due to the harmonic approximation used in the calculations. To correct for this, a scaling factor (e.g., ~0.96 for B3LYP) is uniformly applied to the computed wavenumbers, leading to excellent agreement with experimental data.[6]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) (Note: Experimental data is available from sources like SpectraBase and PubChem.[2][9] Assignments are based on DFT calculations for similar molecules.[5][6])

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Vibrational Assignment |

| ~3050 | ~3050 | ~3045 | C-H Aromatic Stretching |

| ~2950 | ~2950 | ~2948 | C-H Methyl Asymmetric Stretching |

| ~1525 | ~1525 | ~1520 | NO₂ Asymmetric Stretching |

| ~1350 | ~1350 | ~1345 | NO₂ Symmetric Stretching |

| ~1610 | ~1610 | ~1605 | C=C Aromatic Ring Stretching |

| ~830 | ~830 | ~825 | C-N Stretching |

| ~750 | ~750 | ~745 | C-H Out-of-plane Bending |

-

Key Insights: The asymmetric and symmetric stretching modes of the NO₂ group are highly characteristic and appear as strong bands in the IR spectrum.[7] Their positions are sensitive to the electronic environment, making them a good probe for substituent effects.

Part 4: Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity, stability, and optical properties. Computational methods provide invaluable descriptors of this structure.

4.1 Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).[10]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.[10][11]

Table 3: Calculated Electronic Properties (Note: Values are illustrative, based on typical B3LYP calculations.)

| Property | Energy (eV) |

| HOMO | -7.15 |

| LUMO | -2.50 |

| Energy Gap (ΔE) | 4.65 |

The presence of the electron-withdrawing nitro group and electron-donating methyl groups leads to a significant charge transfer character, which can be visualized in the HOMO and LUMO plots. The HOMO is typically localized on the xylene ring, while the LUMO is concentrated on the nitro group, indicating that an electronic transition would involve a charge transfer from the ring to the nitro moiety.

Caption: Energy level diagram for HOMO-LUMO orbitals.

4.2 Molecular Electrostatic Potential (MESP)

The MESP is a 3D map of the electrostatic potential on the molecule's surface. It is an excellent tool for predicting sites of electrophilic and nucleophilic attack.

-

Regions of Negative Potential (Red/Yellow): Electron-rich areas, susceptible to electrophilic attack. In this compound, this is concentrated on the oxygen atoms of the nitro group.

-

Regions of Positive Potential (Blue): Electron-poor areas, susceptible to nucleophilic attack. This is typically found around the hydrogen atoms of the benzene ring.

Part 5: Non-Linear Optical (NLO) Properties

Organic molecules that possess both electron-donating groups (like methyl) and electron-accepting groups (like nitro) connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties.[12][13] These materials are of great interest for applications in optoelectronics and photonics.[13]

The key NLO parameter is the first-order hyperpolarizability (β). A large β value indicates a strong NLO response. This property can be readily calculated using DFT. The intramolecular charge transfer (ICT) from the donor (methyl-substituted ring) to the acceptor (nitro group) is the primary mechanism responsible for the NLO activity in this compound. The strong electron-withdrawing nature of the nitro group is a key contributor to enhancing this effect.[12]

Conclusion: A Synergistic Approach to Molecular Understanding

The theoretical and computational investigation of this compound provides a profound level of insight that is often inaccessible through experimental means alone. DFT calculations reliably predict its molecular geometry, vibrational spectra, and electronic properties. This guide has demonstrated that such computational studies are not merely academic exercises; they are powerful, predictive tools that can:

-

Validate and interpret experimental data (e.g., assigning IR/Raman peaks).

-

Predict chemical reactivity and stability through HOMO-LUMO and MESP analysis.

-

Screen for potential applications, such as in non-linear optics.

By integrating these computational methodologies into the research and development workflow, scientists can accelerate the discovery process, optimize synthetic routes, and design novel molecules with tailored properties, ultimately advancing the fields of materials science, chemistry, and drug development.

References

- Investigation of the structural and harmonic vibrational properties of 2-nitro-, 4-nitro- and 5-nitro-m-xylene by ab initio and density functional theory. ResearchGate.

- This compound (C8H9NO2). PubChemLite.

- This compound | C8H9NO2 | CID 6991. PubChem.

- FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. ResearchGate.

- This compound - Optional[FTIR] - Spectrum. SpectraBase.

- Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- 4-Nitro-o-xylene - Optional[1H NMR] - Spectrum. SpectraBase.

- Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. US EPA.

- This compound | CAS 89-87-2. Chemical-Suppliers.

- Synthesis of 4-Nitro-o-Xylene by Selective Nitration of o-Xylene. ResearchGate.

- 4-Nitro-o-xylene - Optional[FTIR] - Spectrum. SpectraBase.

- HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. ResearchGate.

- 4-Nitro-o-xylene - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Synthesis and Characterization of Nitro-p-xylenes. MDPI.

- Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. NIH National Library of Medicine.

- HOMO and LUMO diagrams for studied compounds 1–4. ResearchGate.

- Schematic representation of the HOMO–LUMO energy gaps for respective... ResearchGate.

- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube.

- Study on the reaction selectivity and hazard of m-xylene nitration catalyzed by SO3H-functionalized ionic liquids with different anions: Experimental and theoretical approaches. ResearchGate.

- Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate. Google Patents.

- A Raman Spectroscopic Comparison of Xylene Isomers. RK Tech Kft.

- MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Johns Hopkins University Applied Physics Laboratory.

Sources

- 1. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C8H9NO2 | CID 6991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitro-1,3-dimethylbenzene | 89-87-2 [chemicalbook.com]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. esisresearch.org [esisresearch.org]

- 8. mdpi.com [mdpi.com]

- 9. spectrabase.com [spectrabase.com]

- 10. youtube.com [youtube.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. secjhuapl.edu [secjhuapl.edu]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism in m-Xylene

This guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism as it pertains to meta-xylene (1,3-dimethylbenzene). Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the reactivity and regioselectivity of m-xylene in EAS reactions, supported by mechanistic insights and practical experimental considerations.

Introduction: The Unique Reactivity of m-Xylene in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reactivity and orientation of these substitutions are profoundly influenced by the substituents already present on the ring.[1][2] In the case of m-xylene, the two methyl groups, which are moderate activating groups, dictate the course of the reaction.[1][3]

Methyl groups are electron-donating through an inductive effect and hyperconjugation, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene.[4] The positioning of these two methyl groups in a meta relationship to each other results in a synergistic activation at specific positions on the ring, leading to a high degree of regioselectivity in EAS reactions.[5] M-xylene's heightened reactivity is evidenced by its significantly faster nitration rate compared to benzene.[6]

The Core Mechanism: Directing Effects and Sigma Complex Stability

The general mechanism of electrophilic aromatic substitution proceeds in two principal steps:

-

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[1][7][8]

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system.[7][8]

In m-xylene, the two methyl groups are ortho, para-directors.[3][9] This means they direct incoming electrophiles to the positions ortho and para to themselves. Let's analyze the possible positions for electrophilic attack on m-xylene:

-

Position 2: Ortho to both methyl groups. This position is sterically hindered.

-

Position 4: Ortho to one methyl group and para to the other.

-

Position 5: Para to one methyl group and ortho to the other. Due to symmetry, this is equivalent to position 4.

-

Position 6: Ortho to one methyl group and para to the other. Also equivalent to position 4.

The directing effects of the two methyl groups converge to strongly activate positions 4 and 6, and to a lesser extent, the sterically hindered position 2.

Visualization of Directing Effects in m-Xylene

Caption: Regioselectivity in m-xylene EAS.

Stability of the Sigma Complex (Arenium Ion)

The regioselectivity of the reaction is ultimately determined by the stability of the sigma complex formed upon electrophilic attack at each possible position. More stable intermediates are formed faster, leading to the major product.

Let's examine the resonance structures for attack at position 4:

-

Attack at Position 4: The positive charge is delocalized over three carbons, one of which is a tertiary carbocation stabilized by a methyl group. This is a highly stabilizing factor.

Now, consider the attack at position 2:

-

Attack at Position 2: The positive charge is also delocalized, and one of the resonance structures places the positive charge on a tertiary carbon. However, this position is sterically hindered by the two adjacent methyl groups, which raises the energy of the transition state.

Attack at the carbon atom between the two methyl groups (position 2) is disfavored due to steric hindrance.[10] Consequently, electrophilic substitution on m-xylene predominantly occurs at the 4- (and equivalent 6-) position.

Common Electrophilic Aromatic Substitution Reactions of m-Xylene

The principles of reactivity and regioselectivity discussed above apply to a wide range of EAS reactions. Below are detailed examinations of several key transformations.

Nitration

Nitration of m-xylene is a classic example of its high reactivity and selectivity. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).